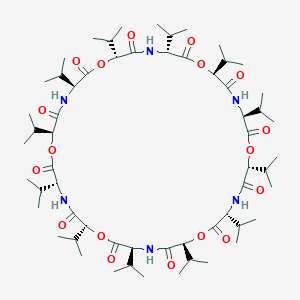
Dodeca-valinomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodeca-valinomycin, also known as this compound, is a useful research compound. Its molecular formula is C60H102N6O18 and its molecular weight is 1195.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Applications
1.1 Antimicrobial Properties
Dodeca-valinomycin exhibits notable antibacterial and antifungal activities. It has been shown to effectively inhibit the growth of several pathogenic microorganisms, including Mycobacterium tuberculosis and various fungi such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these organisms have been documented as follows:
| Microorganism | MIC (μg/disk) |
|---|---|
| Mycobacterium tuberculosis | 0.39–0.78 |
| Candida albicans | 50–100 |
| Cryptococcus neoformans | 0.39–0.78 |
These findings suggest that this compound could be a potent candidate for developing new antimicrobial agents, particularly in combating drug-resistant strains of bacteria and fungi .
1.2 Antiviral Activity
Research has indicated that this compound may also possess antiviral properties. It was identified as a potent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) in infected Vero E6 cells, demonstrating a significant reduction in viral titers . This suggests potential therapeutic applications in treating viral infections.
Physiological Applications
2.1 Ion Transport Mechanism
This compound functions primarily as a potassium ionophore, facilitating the selective transport of potassium ions across lipid membranes. This property is crucial for maintaining cellular homeostasis and is leveraged in various experimental setups to manipulate membrane potentials .
| Parameter | Value |
|---|---|
| Stability constant (K) | ~100,000 |
| Ion selectivity | K⁺ > Na⁺ |
The ability to selectively transport potassium ions makes this compound invaluable in studies involving membrane vesicles and cellular signaling pathways .
Environmental Applications
3.1 Soil Science
In environmental science, this compound has been utilized to study potassium dynamics in soil systems. Its application helps researchers understand how potassium ions interact with soil particles and their bioavailability to plants .
3.2 Electrochemical Sensors
This compound is also employed in the development of potassium-selective electrodes due to its high selectivity for potassium ions over sodium ions. This application is crucial for monitoring potassium levels in various environmental samples, including water and soil .
Case Studies
4.1 Study on Antifungal Efficacy
A recent study investigated the antifungal efficacy of this compound against various plant pathogens, including Phytophthora capsici. Results indicated that this compound exhibited an IC50 of 15.9 μg/mL against this devastating pathogen, highlighting its potential use in agricultural applications .
4.2 Mechanistic Insights into Ion Transport
Another significant study focused on the mechanistic insights of this compound's action on mitochondrial membranes. The research demonstrated that this compound could induce cytochrome c release from mitochondria without triggering permeability transition, suggesting its role in apoptosis regulation .
属性
CAS 编号 |
13507-80-7 |
|---|---|
分子式 |
C60H102N6O18 |
分子量 |
1195.5 g/mol |
IUPAC 名称 |
(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-3,6,9,12,15,18,21,24,27,30,33,36-dodeca(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C60H102N6O18/c1-25(2)37-55(73)79-44(32(15)16)50(68)62-39(27(5)6)57(75)81-46(34(19)20)52(70)64-41(29(9)10)59(77)83-48(36(23)24)54(72)66-42(30(11)12)60(78)84-47(35(21)22)53(71)65-40(28(7)8)58(76)82-45(33(17)18)51(69)63-38(26(3)4)56(74)80-43(31(13)14)49(67)61-37/h25-48H,1-24H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)/t37-,38+,39+,40-,41-,42+,43-,44+,45+,46-,47-,48+ |
InChI 键 |
GJZHKZVXVJEVDQ-MKGXFTDSSA-N |
SMILES |
CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
手性 SMILES |
CC(C)[C@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
规范 SMILES |
CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
同义词 |
cyclo(D-Val-Hyi-Val-D-Hyi)3 cyclo(valyl-hydroxyisovaleryl-valyl-hydroxyisovaleryl)3 dodeca-valinomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















